Cyclopropyl(3-pyridinyl)methanone
Overview
Description
Cyclopropyl(3-pyridinyl)methanone is a chemical compound with the molecular formula C9H9NO . It is a yellow crystalline solid widely used in various fields of research, including medical, environmental, and industrial research. This compound is known for its unique structural and chemical properties, making it a valuable building block in heterocyclic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(3-pyridinyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbonyl chloride with 3-pyridylmagnesium bromide in the presence of a suitable solvent . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards. The use of continuous flow reactors has also been explored to enhance production efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(3-pyridinyl)methanone undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(3-pyridinyl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-pyridinyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting their activity and function . The cyclopropyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound towards its targets . Additionally, the pyridinyl moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Cyclopropyl(3-pyridinyl)methanone can be compared with other similar compounds to highlight its uniqueness:
1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine: Similar structure but with an amine group instead of a ketone.
(1-Cyclopropyl-3-pyrrolidinyl)methanol: Contains a pyrrolidine ring instead of a pyridine ring.
(5-Cyclopropyl-3-isoxazolyl)methanol: Features an isoxazole ring instead of a pyridine ring.
These compounds share structural similarities but differ in their functional groups and ring systems, which can significantly impact their chemical reactivity and biological activity .
Properties
IUPAC Name |
cyclopropyl(pyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZHRMMVHKXDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341245 | |
Record name | Cyclopropyl(3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24966-13-0 | |
Record name | Cyclopropyl(3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.